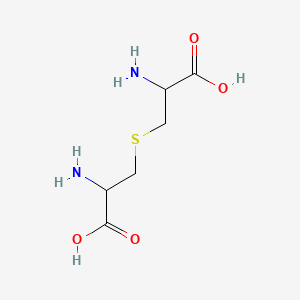

Bis(2-amino-2-carboxyethyl)sulfide

Beschreibung

Eigenschaften

CAS-Nummer |

922-55-4 |

|---|---|

Molekularformel |

C6H12N2O4S |

Molekulargewicht |

208.24 g/mol |

IUPAC-Name |

2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |

InChI-Schlüssel |

DWPCPZJAHOETAG-WUCPZUCCSA-N |

Isomerische SMILES |

C([C@@H](C(=O)[O-])[NH3+])SC[C@@H](C(=O)[O-])[NH3+] |

Kanonische SMILES |

C(C(C(=O)[O-])[NH3+])SCC(C(=O)[O-])[NH3+] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

3183-08-2 922-55-4 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3,3'-thiodialanine lanthionine lanthionine, (D)-(R)-isomer lanthionine, (L)-(R)-isome |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Neuroprotective Effects

Lanthionine and its derivatives have shown promise in neuroprotection and anti-inflammatory activities. Research indicates that lanthionine can exert antioxidant effects, which may be beneficial in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. A study demonstrated that lanthionine metabolites display neuroprotective properties by modulating neurotransmitter interactions, suggesting potential therapeutic roles in central nervous system disorders .

1.2 Cancer Treatment

Recent patents have highlighted the potential of lanthionine ketimine derivatives in cancer therapy. These compounds exhibit anti-proliferative effects, indicating their utility in developing novel anticancer agents. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential for brain tumors .

1.3 Biosynthesis of Therapeutics

Lanthionine is also utilized in the biosynthesis of lantibiotics—peptides with antimicrobial properties. These peptides are produced using engineered bacteria that contain lanthionine-introducing enzymes, allowing for the development of stable therapeutic candidates targeting various pathogens .

Nutritional Applications

Lanthionine has been studied for its nutritional value, particularly in animal feed. Research indicates that it can be partially utilized by animals, with studies showing varying availability rates depending on the isomeric form administered. For instance, the racemic mixture of lanthionine showed a 32% availability in rats, while the L-DL-isomeric mixture exhibited a 52% availability .

Food Science Applications

3.1 Gelation Properties

In food science, lanthionine has been found to influence gelation properties in proteins. Its presence can enhance the strength of gels formed from egg whites by reinforcing intermolecular crosslinks. This application is particularly relevant in the formulation of food products requiring specific textural attributes .

3.2 Preservation Against Pathogens

Lantibiotics derived from lanthionine are used as natural preservatives in food products due to their effectiveness against food-borne pathogens without contributing to resistance development. They have been employed commercially for decades, showcasing their reliability and safety in food preservation .

Biotechnological Innovations

4.1 Genetic Engineering

Recent advancements have enabled the genetic engineering of bacteria to produce lanthionine-containing peptides efficiently. This biotechnological approach allows for high-throughput screening of tailored peptides with specific pharmacological properties, paving the way for new drug discoveries targeting G protein-coupled receptors (GPCRs) .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal | Neuroprotection | Antioxidant and anti-inflammatory effects observed |

| Cancer treatment | Anti-proliferative effects noted | |

| Nutritional | Animal feed | Availability rates vary; higher in L-DL-isomeric form |

| Food Science | Gelation properties | Strengthens protein gels |

| Natural preservatives | Effective against pathogens | |

| Biotechnology | Genetic engineering | Efficient production of bioactive peptides |

Case Studies

- Neuroprotective Study : A study published in PLOS Biology investigated the binding affinity of lanthionine metabolites to synaptosomal membranes, revealing significant neuroprotective potential through receptor-ligand interactions .

- Cancer Research : Patents related to lanthionine ketimine derivatives demonstrated their efficacy against cancer cell lines, highlighting their promise as therapeutic agents .

- Food Preservation : Research on lantibiotics derived from lanthionine confirmed their broad-spectrum antimicrobial activity, supporting their use as natural food preservatives without promoting resistance .

Wirkmechanismus

Lanthionine-containing peptides, such as lantibiotics, exert their effects through several mechanisms:

Interaction with Lipid II: Lantibiotics like nisin inhibit the growth of target cells by abducting the cell wall precursor lipid II from the septum and forming pores composed of lipid II and nisin.

Thioether Bridges: The thioether bridges in lanthionine-containing peptides render them resistant to breakdown by peptidases.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound | Bond Type | Biosynthetic Pathway | Biological Role |

|---|---|---|---|

| Lanthionine | Thioether | Enzymatic β-elimination/Michael addition | Lantibiotics, uremic toxin, neuroprotection |

| Methyllanthionine | Methylated thioether | Post-translational modification | Antimicrobial activity in lantibiotics |

| Cystine | Disulfide | Oxidation of cysteine | Protein stability, redox signaling |

| Labionin | Bis-thioether | Class III lanthipeptide cyclization | Antiviral, antinociceptive activity |

| Lysinoalanine | Lysine-DHA crosslink | Alkali-induced β-elimination | Food quality marker, reduces lysine availability |

Critical Contradictions and Unresolved Questions

- Stereochemical Specificity : The ll-lanthionine configuration in haloduracin β-peptide challenges the dogma that dl-configuration is universally essential, suggesting context-dependent stereochemical requirements .

Biologische Aktivität

Lanthionine is a sulfur-containing amino acid that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of lanthionine, focusing on its roles in neuroprotection, immune modulation, vascular health, and its implications in chronic diseases.

Overview of Lanthionine

Lanthionine, a product of cysteine metabolism, is characterized by its unique thioether linkage. It is produced primarily through the action of lanthionine synthetase enzymes. The compound has been identified as a significant metabolite in various biological contexts, particularly in relation to inflammation and cellular signaling.

Biological Activities

1. Neuroprotective Effects

Lanthionine has demonstrated neuroprotective properties through various mechanisms:

- Antioxidant Activity : Studies indicate that lanthionine metabolites exhibit antioxidant effects, which may protect neuronal cells from oxidative stress .

- Autophagy Activation : Recent research shows that lanthionine ketamine (LK), an analog of lanthionine, activates autophagy in neuronal cell lines. This process is crucial for cellular maintenance and has implications for neurodegenerative diseases .

2. Immune Modulation

Lanthionine synthetase C-like 2 (LANCL2) has been identified as a therapeutic target for modulating immune responses:

- Inflammation Regulation : Oral administration of NSC61610, a compound related to LANCL2, has been shown to reduce morbidity and mortality in influenza virus infections by downregulating pro-inflammatory cytokines like TNF-α and MCP-1 . This suggests a potential role for lanthionine in managing inflammatory diseases.

3. Vascular Health

Lanthionine has been implicated in vascular calcification (VC), particularly in patients with chronic kidney disease (CKD):

- Uremic Toxin Role : Elevated levels of lanthionine have been associated with increased intracellular calcium in endothelial cells, contributing to vascular calcification processes . This highlights its potential as a biomarker for cardiovascular risk in CKD patients.

Case Study 1: Neuroprotection

In a study involving motor neuron-like cells, treatment with LK analogs led to enhanced autophagy flux, suggesting that targeting lanthionine pathways may offer therapeutic benefits for neurodegenerative conditions .

Case Study 2: Immune Response

A study on mice infected with influenza A demonstrated that NSC61610 treatment improved recovery by enhancing IL-10 production from CD8+ T cells and macrophages, indicating the immunomodulatory potential of lanthionine-related compounds .

Table 1: Biological Activities of Lanthionine

Research Findings

Recent findings underscore the multifaceted roles of lanthionine:

- Metabolic Pathways : Lanthionine's involvement in metabolic pathways suggests it may serve as a signaling molecule influencing various physiological functions .

- Therapeutic Potential : Given its diverse activities, lanthionine and its derivatives could be explored further for therapeutic applications in neurodegenerative diseases, inflammatory disorders, and cardiovascular health.

Vorbereitungsmethoden

Chemical Synthesis of Lanthionine

Chemical synthesis remains the most versatile strategy for lanthionine production, enabling precise control over stereochemistry and functional group protection. Historically, methods have evolved from early linear approaches to modern late-stage functionalization techniques.

Precursor-Based Synthesis

The foundational chemical routes to lanthionine rely on nucleophilic substitution or conjugate addition reactions using cysteine and serine/threonine derivatives. β-Chloroalanine, first employed in 1941, undergoes base-mediated coupling with cysteine to form lanthionine via an SN2 mechanism, though this method suffers from poor stereoselectivity and competing elimination reactions. Subsequent innovations introduced dehydroalanine (Dha) as a key intermediate, enabling Michael-type additions with cysteine thiols under mild conditions. For example, Dha generated from serine via elimination reacts regioselectively with cysteine to yield dl-lanthionine in 60–75% yields, albeit requiring orthogonal protecting groups to prevent polymerization.

Cystine-based approaches exploit disulfide bridges as latent thiol sources. Reduction of cystine to cysteine followed by alkylation with β-iodoalanine derivatives produces lanthionine in a stereoretentive manner, though epimerization risks persist under basic conditions. Aziridine intermediates, formed by cyclizing β-amino alcohols, offer enhanced reactivity toward cysteine, achieving 80–90% yields in model peptides while preserving stereochemical integrity.

Table 1: Comparison of Precursor-Based Lanthionine Syntheses

| Precursor | Reaction Conditions | Yield (%) | Stereoselectivity | Key Limitations |

|---|---|---|---|---|

| β-Chloroalanine | NaOH, H2O, 25°C | 40–55 | Low | Elimination side reactions |

| Dehydroalanine | pH 7.4, RT, 12 h | 60–75 | Moderate | Requires protected amines |

| Cystine | TCEP reduction, pH 8.5 | 70–85 | High | Epimerization at high pH |

| Aziridine | DMF, 50°C, 6 h | 80–90 | Excellent | Complex precursor synthesis |

Cyclic Sulfamidate-Mediated Synthesis

A breakthrough in late-stage lanthionine formation involves cyclic sulfamidates, which enable chemoselective S-alkylation of cysteine residues in unprotected peptides. Developed by De Luca et al., this one-pot method employs molecular sieves to activate sulfamidates derived from serine or threonine, facilitating ring-opening by cysteine thiols under aqueous conditions. The reaction proceeds with >90% regioselectivity and >95% stereoretention, as demonstrated in the synthesis of Haloduracin β’s thioether ring. Key advantages include compatibility with solid-phase peptide synthesis (SPPS) and minimal epimerization, addressing long-standing challenges in lantibiotic engineering.

Biosynthetic Approaches

Nature-inspired enzymatic strategies leverage lanthipeptide synthetases to construct lanthionine bridges with innate stereochemical fidelity. These systems involve a two-step process: dehydration of serine/threonine to Dha/Dhb, followed by Michael addition by cysteine thiols catalyzed by LanM enzymes. For instance, Escherichia coli-based expression of modified cytolysin L (mCylL) yields lanthionine-rich peptides with predefined ll- and dl-configurations, as confirmed by advanced Marfey’s analysis.

Table 2: Microbial Systems for Lanthionine Biosynthesis

| Host Organism | Enzyme System | Product | Yield (mg/L) | Stereochemistry |

|---|---|---|---|---|

| E. coli BL21 | CylM/CylL | mCylL (3 Lan bridges) | 15–20 | ll, dl |

| Lactococcus lactis | NisB/NisC | Nisin (4 Lan/MeLan) | 50–100 | dl |

| Bacillus subtilis | SpaB/SpaC | Subtilin (5 Lan) | 10–15 | ll |

Despite lower yields compared to chemical methods, biosynthesis excels in constructing complex lanthipeptide architectures with native stereochemistry, circumventing the need for laborious protection/deprotection steps. Recent advances in heterologous expression and directed evolution promise to enhance titers and substrate flexibility.

Stereochemical Control and Analysis

The pharmacological activity of lanthionine-containing peptides hinges on stereochemical precision, necessitating robust analytical methods. Traditional Marfey’s analysis, using 1-fluoro-2,4-dinitrophenyl-5-l-leucinamide (l-FDAA), has been superseded by advanced protocols employing l-FDLA (l-fluoro-2,4-dinitrophenyl-5-l-alaninamide), which improves resolution of dl- and ll-lanthionine diastereomers. Hydrolysis of peptides like nisin (containing dl-lanthionine) and mCylL (with ll-lanthionine) under 6 M HCl at 155°C for 3 h, followed by derivatization and LC-MS analysis, enables quantitative stereochemical assignment.

Q & A

Q. What experimental approaches are used to determine the biological roles of lanthionine in antimicrobial peptides?

Lanthionine's role in antimicrobial peptides (e.g., lantibiotics like nisin) is typically studied through:

- In vitro assays : Testing antibacterial activity against Gram-positive bacteria via minimum inhibitory concentration (MIC) measurements.

- Structural analysis : NMR spectroscopy or X-ray crystallography to resolve thioether bridge topology and correlate it with bioactivity .

- Genetic manipulation : Knockout studies of lanthionine-forming enzymes (e.g., LanB/LanC) to assess functional loss . Methodological Tip: Combine structural data with bioactivity assays to establish structure-activity relationships (SARs).

Q. How do pH and temperature influence lanthionine formation in protein-rich systems?

Lanthionine forms under alkaline conditions (pH > 9) via a two-step mechanism:

- β-elimination : Dehydroalanine (DHA) formation from serine/cysteine residues under high pH and heat.

- Nucleophilic addition : Reaction of DHA with cysteine’s thiol group to form the thioether bond . Key Variables:

- Optimal pH: 9–11 (accelerates DHA intermediate formation).

- Temperature: >80°C promotes crosslinking but risks protein denaturation . Experimental Design: Use controlled buffers (e.g., Tris-HCl) and monitor reaction kinetics via HPLC .

Q. What analytical techniques are most reliable for detecting and quantifying lanthionine in biological samples?

- Amino Acid Analysis (AAA) : Hydrolyze samples (6M HCl, 110°C, 24h) followed by derivatization and HPLC separation .

- Mass Spectrometry (MS) : MALDI-TOF or LC-MS/MS to identify lanthionine-containing peptides via characteristic fragmentation patterns .

- Ellman’s Assay : Quantify free thiols to infer unreacted cysteine and indirectly estimate lanthionine yield .

Advanced Research Questions

Q. What are the key challenges in achieving stereoselective synthesis of lanthionine isomers, and what strategies address them?

Q. How can researchers design experiments to resolve discrepancies in reported lanthionine yields from different synthetic routes?

Discrepancies often arise from:

Q. What frameworks guide hypothesis-driven research on lanthionine’s structure-activity relationships?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):

- Example PICO :

- Population: Lanthionine-containing peptides.

- Intervention: Stereoisomer substitution.

- Comparison: Wild-type vs. modified peptides.

- Outcome: Antibacterial efficacy (MIC reduction).

Methodological Considerations

Q. How should researchers address contradictory data on lanthionine’s toxicity in nutritional studies?

Contradictions arise from:

- Sample heterogeneity : Differences in protein sources (e.g., wool vs. dairy).

- Analytical limits : Cross-reactivity in colorimetric assays. Resolution Strategies:

- Standardized models : Use in vitro digestion models (e.g., INFOGEST) to simulate human digestion .

- Multi-method validation : Combine AAA, MS, and enzymatic assays for cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.